molecular formula C19H17BrN2O3S B5031293 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B5031293
M. Wt: 433.3 g/mol
InChI Key: ULGOFSHYTPEXQZ-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound features a bromine atom, a dimethoxyphenyl group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions.

    Coupling with Benzamide: The final step involves coupling the brominated thiazole with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupling Products: Biaryl compounds when subjected to Suzuki-Miyaura coupling.

Scientific Research Applications

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Similar structure but with different substitution patterns.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Another benzamide derivative with different substituents.

Uniqueness

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a thiazole ring and a dimethoxyphenyl group, which confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-11-17(12-7-8-15(24-2)16(10-12)25-3)21-19(26-11)22-18(23)13-5-4-6-14(20)9-13/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGOFSHYTPEXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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